2-Methoxytetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyoxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMTPRCXVGTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928588 | |
| Record name | 2-Methoxyoxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-45-8 | |
| Record name | Tetrahydro-2-methoxyfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxytetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyoxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxytetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies for 2 Methoxytetrahydrofuran
Traditional Synthetic Routes
A standard method for preparing 2-alkoxytetrahydrofurans involves the acid-catalyzed addition of an alcohol to 2,3-dihydrofuran. cdnsciencepub.comresearchgate.net This reaction proceeds via the protonation of the double bond in 2,3-dihydrofuran, followed by nucleophilic attack of the alcohol. While this method is conceptually straightforward, the practical application is hampered by the limited availability of 2,3-dihydrofuran. cdnsciencepub.comresearchgate.netcdnsciencepub.com
In a specific application of this principle, rhenium complexes of furan (B31954) have been shown to undergo acid-catalyzed methanol (B129727) addition to form dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes. nih.govacs.orgacs.org This reaction, carried out in dichloromethane (B109758) at -40°C, demonstrates the stereoselective addition of the methoxy (B1213986) group. nih.govacs.org
An alternative traditional synthesis involves the reaction of tetrahydrofuran (B95107) with tert-butyl perbenzoate in the presence of an alcohol. cdnsciencepub.comresearchgate.net This method, however, is not considered more convenient than the addition of alcohols to 2,3-dihydrofuran. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Advanced and Green Synthetic Approaches
In response to the limitations of traditional methods, researchers have developed more advanced and environmentally friendly ("green") synthetic routes to 2-methoxytetrahydrofuran. These approaches often utilize more readily available starting materials and employ milder reaction conditions.
A notable two-step synthesis starts with the ozonolysis of dihydropyran. cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction, when carried out in methanol at -78°C followed by the addition of methyl sulfide (B99878), yields 4-formyloxybutyraldehyde in high yield (95%). cdnsciencepub.com This intermediate is then converted to this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com This method is advantageous as it begins with the readily available starting material, dihydropyran. cdnsciencepub.comresearchgate.net
The ozonolysis of dihydropyran produces 4-formyloxybutyraldehyde, which can then be readily transformed into 2-methoxy or 2-ethoxytetrahydrofuran (B85397). cdnsciencepub.comcdnsciencepub.com
A convenient one-step procedure has been developed to convert 4-formyloxybutyraldehyde into this compound. cdnsciencepub.com This is achieved by reacting 4-formyloxybutyraldehyde with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid and a drop of methanol. cdnsciencepub.com The reaction proceeds exothermically and, after being left at room temperature for 36 hours, yields pure this compound in 80% yield after purification. cdnsciencepub.com
Reaction Details for the Conversion of 4-Formyloxybutyraldehyde to this compound
| Reactants | Catalyst | Reaction Time | Yield |
|---|
This table summarizes the key parameters for the one-step synthesis of this compound from 4-formyloxybutyraldehyde.
A photochemical approach offers another route to this compound. The irradiation of cyclobutanone (B123998) in methanol leads to a ring expansion reaction, yielding this compound. researchgate.netresearchgate.net This process is interpreted as proceeding through an initial α-cleavage to form a 1,4-acyl alkyl biradical, which then rearranges to an oxacarbene intermediate that reacts with methanol. researchgate.net The efficiency of this ring expansion is dependent on the substituents on the cyclobutanone ring. researchgate.net
Advanced and Green Synthetic Approaches
Reductive Conversion of Biomass-Derived Furancarboxylic Acids
The synthesis of this compound and its derivatives can be achieved through the reductive conversion of furancarboxylic acids, which are readily available from biomass. researchgate.netd-nb.info Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) are key platform chemicals derived from the dehydration of C5 and C6 sugars in lignocellulosic biomass. mdpi.comwikipedia.org These furans can be oxidized to produce 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), respectively. orgsyn.orgontosight.ai
The catalytic reduction of these furancarboxylic acids presents a pathway to various valuable chemicals, including precursors for this compound. researchgate.netd-nb.info The hydrogenation of the furan ring in FCA and FDCA to their corresponding tetrahydrofuran structures, tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), proceeds readily over palladium catalysts. researchgate.netd-nb.info
Further hydrogenolysis of the C-O bonds within the furan ring can lead to ring-opening products. For instance, the hydrogenolysis of one C-O bond in FCA can yield 5-hydroxyvaleric acid (5-HVA). d-nb.info In some reaction systems, the product of methanolysis of dihydrofurans can be this compound. researchgate.net
The conversion of biomass-derived levulinic acid, another important platform chemical, also provides a route to 2-methyltetrahydrofuran (B130290) (2-MTHF), a closely related compound. mdpi.combohrium.com This process typically involves the hydrogenation of levulinic acid to γ-valerolactone (GVL), which is then further hydrogenated to 1,4-pentanediol, followed by dehydration to yield 2-MTHF. wikipedia.org
Table 1: Key Biomass-Derived Platform Chemicals and their Conversion Products
| Platform Chemical | Source | Key Conversion Products |
| Furfural | C5 Sugars (e.g., from hemicellulose) | 2-Furancarboxylic Acid (FCA), 2-Methylfuran (2-MF), 2-Methyltetrahydrofuran (2-MTHF) mdpi.comwikipedia.orggoogle.com |
| 5-Hydroxymethylfurfural (HMF) | C6 Sugars (e.g., from cellulose) | 2,5-Furandicarboxylic Acid (FDCA), 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) mdpi.comnih.gov |
| Levulinic Acid | C6 Sugars | γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (2-MTHF) mdpi.comwikipedia.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and related compounds like 2-methyltetrahydrofuran (2-MTHF) aligns with several key principles of green chemistry. nih.govyale.edusigmaaldrich.comacs.orgscispace.com These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com
Key Green Chemistry Principles Applied in 2-MTHF Synthesis:
Use of Renewable Feedstocks: 2-MTHF is derived from renewable biomass sources like corncobs and bagasse, reducing reliance on depleting fossil fuels. wikipedia.orgresearchgate.net The synthesis starts from platform chemicals like furfural and levulinic acid, which are produced from the digestion of pentosan and hexosan sugars in biomass. mdpi.comwikipedia.org
Safer Solvents and Auxiliaries: 2-MTHF itself is considered a green solvent and a viable alternative to more hazardous solvents like tetrahydrofuran (THF). mdpi.comnih.gov It exhibits lower water miscibility, which simplifies work-up procedures and reduces the need for additional extraction solvents. nih.gov
Catalysis: The synthesis pathways often employ catalytic reagents instead of stoichiometric ones. yale.edusigmaaldrich.com For instance, the hydrogenation of furfural and levulinic acid is carried out using various metal-supported catalysts. mdpi.combohrium.com Catalytic processes are generally more efficient and generate less waste compared to stoichiometric reactions.
Design for Degradation: 2-MTHF is reported to be biodegradable, breaking down abiotically in the presence of sunlight and air. researchgate.netrsc.org This property makes it a more environmentally benign solvent compared to persistent organic pollutants.
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Catalytic hydrogenation processes for producing 2-MTHF can achieve high yields, thus demonstrating good atom economy. bohrium.com
Energy Efficiency: Efforts are made to conduct synthetic methods at ambient temperature and pressure to minimize energy consumption. yale.edusigmaaldrich.com While some steps in the production of 2-MTHF from biomass may require elevated temperatures, research is ongoing to develop more energy-efficient catalytic systems. bohrium.comacs.org
Table 2: Application of Green Chemistry Principles in 2-MTHF Synthesis
| Green Chemistry Principle | Application in 2-MTHF Synthesis | Reference |
| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural and levulinic acid. | wikipedia.orgresearchgate.net |
| Safer Solvents and Auxiliaries | 2-MTHF itself is a green solvent with favorable properties. | mdpi.comnih.gov |
| Catalysis | Use of heterogeneous and homogeneous catalysts for hydrogenation. | mdpi.combohrium.com |
| Design for Degradation | 2-MTHF is biodegradable. | researchgate.netrsc.org |
Enantioselective Synthesis Strategies
Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules like this compound, which is important in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netgoogle.comgoogle.com
One notable strategy involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with ketones to produce 2,2-disubstituted 4-methylenetetrahydrofurans with high enantioselectivity. nih.gov This method has been successfully applied to aromatic ketones, a substrate class that was previously challenging for Pd-TMM reactions. The use of phosphoramidite (B1245037) ligands with a stereogenic phosphorus atom is key to achieving high yields and enantiomeric excesses (ee). nih.gov
Another approach is the enantioselective synthesis of lignan (B3055560) lactones, where this compound derivatives serve as key intermediates. researchgate.net A Lewis acid-catalyzed ring-opening/cyclization reaction of these derivatives can lead to the formation of γ-butyrolactones. By modifying the reaction conditions, the same substrates can be selectively converted into cyclopropane (B1198618) derivatives. researchgate.net
Furthermore, the asymmetric synthesis of β-(trifluoromethyl) β-amino acids with a quaternary stereocenter has been developed, showcasing the versatility of enantioselective methods in creating complex chiral structures. nih.gov The Corey-Bakshi-Shibata (CBS) oxazaborolidine-mediated reduction of prochiral ketones in 2-MTHF has also been employed to produce enantioenriched alcohols with high yields and enantiomeric ratios. nih.gov
Enzyme-catalyzed reactions also offer a powerful tool for enantioselective synthesis. For instance, benzaldehyde (B42025) lyase (BAL) has been used for the carboligation of aldehydes to produce chiral α-hydroxy ketones with high enantioselectivity (up to >99% ee) using 2-MTHF as a co-solvent. rsc.org
Table 3: Examples of Enantioselective Synthesis Strategies
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| Palladium-catalyzed [3+2] cycloaddition | Aromatic ketones | Pd catalyst with phosphoramidite ligand | 2,2-disubstituted 4-methylenetetrahydrofurans | Up to 95% | nih.gov |
| Lewis acid-catalyzed ring-opening/cyclization | This compound derivatives | Lewis acid | γ-butyrolactones | High | researchgate.net |
| CBS oxazaborolidine-mediated reduction | Prochiral ketones | Corey-Bakshi-Shibata (CBS) reagent | Enantioenriched alcohols | Up to 91:9 er | nih.gov |
| Enzyme-catalyzed carboligation | Aldehydes | Benzaldehyde lyase (BAL) | Chiral α-hydroxy ketones | Up to >99% | rsc.org |
Acid-Catalyzed Reactions
Acid-catalyzed reactions of this compound are fundamental to its role as a precursor in various organic syntheses. These reactions typically proceed through the formation of a key intermediate, the oxocarbenium ion.
Oxocarbenium Ion Formation
The formation of an oxocarbenium ion is a critical step that dictates the subsequent reactivity of this compound. nih.govacs.org This process is initiated by the interaction of the compound with an acid catalyst.
The first step in the acid-catalyzed formation of the oxocarbenium ion is the protonation of the exocyclic ether oxygen of the methoxy group. In the presence of a Brønsted or Lewis acid, the oxygen atom acts as a Lewis base, accepting a proton. vaia.commasterorganicchemistry.com This protonation event converts the methoxy group into a better leaving group (methanol), facilitating its departure and the subsequent formation of the carbocationic intermediate. masterorganicchemistry.com This mechanism is a common pathway for activating alcohols and ethers for nucleophilic substitution or elimination reactions. masterorganicchemistry.com
The resulting oxocarbenium ion is stabilized by resonance. wikipedia.org The positive charge is delocalized between the acetal (B89532) carbon (C-2) and the endocyclic oxygen (O-1). nih.govacs.orgwikipedia.org This delocalization is a key feature, as the oxygen atom can donate a lone pair of electrons to the electron-deficient carbon, forming a C=O double bond with a formal positive charge on the oxygen. wikipedia.orgjst.go.jp
Computational studies, specifically natural population analysis, have provided insight into the charge distribution during this process. In the transition state leading to the oxocarbenium ion, there is an increased positive charge on C-2 and a less negative charge on O-1 compared to the starting material. nih.govacs.org Upon formation of the oxocarbenium ion, the positive charge on C-2 is significant, and the negative charge on O-1 is reduced, indicating substantial charge sharing and stabilization. nih.govacs.org This resonance stabilization makes the formation of the oxocarbenium ion more favorable than a simple carbocation. youtube.com
Table 1: Natural Population Analysis Charges on C-2 and O-1 During Oxocarbenium Ion Formation
| Species | Charge on C-2 | Charge on O-1 |
| This compound-Re Complex | +0.448 | -0.598 |
| Transition State (TS-2) | +0.541 | -0.401 |
| Oxocarbenium Ion | +0.559 | -0.369 |
Data sourced from computational studies on a rhenium-catalyzed reaction. nih.govacs.org
Substituents on the tetrahydrofuran ring can significantly influence the formation and reactivity of the oxocarbenium ion. The electronic properties of these substituents play a crucial role in stabilizing or destabilizing the transition state leading to the ion. loewenlabs.comresearchgate.net
Electron-donating groups, such as alkyl groups, at the C-5 position promote the formation of the oxocarbenium ion and favor cleavage of the exocyclic C-O bond. loewenlabs.comresearchgate.net Conversely, electron-withdrawing groups at the C-5 position, like a methoxymethyl or phenyl group, disfavor oxocarbenium ion formation and lead to a higher proportion of ring cleavage. loewenlabs.comresearchgate.net The steric bulk of the substituents can also exert a minor influence on the reaction pathway. loewenlabs.comresearchgate.net
Table 2: Effect of C-5 Substituents on the Cleavage of this compound
| C-5 Substituent | Electronic Effect | Predominant Cleavage Pathway |
| Alkyl (e.g., -CH₃, -t-C₄H₉) | Electron-donating | Exo C-O bond cleavage |
| Methoxymethyl (-CH₂OCH₃) | Electron-withdrawing | Ring cleavage |
| Phenyl (-C₆H₅) | Electron-withdrawing | Ring cleavage |
Based on findings from hydrogenolysis studies. loewenlabs.comresearchgate.net
Nucleophilic Attack on Oxocarbenium Ions
Once formed, the electrophilic oxocarbenium ion is susceptible to attack by a variety of nucleophiles. acs.orgnih.gov This step is typically fast and leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the anomeric C-2 position. acs.org
A notable example of nucleophilic attack on the oxocarbenium ion derived from this compound is its reaction with potassium allyl- and propargyltrifluoroborates. This reaction, catalyzed by a Brønsted acid such as tetrafluoroboric acid (HBF₄), proceeds under mild conditions to afford the corresponding 2-allyl- and 2-propargyltetrahydrofurans in good yields. The trifluoroborate salts serve as effective nucleophiles in this transformation.
The reaction mechanism involves the acid-catalyzed formation of the oxocarbenium ion, followed by the nucleophilic addition of the allyl or propargyl group from the trifluoroborate salt to the C-2 position of the ion.
Allylation Reactions Mediated by Transition Metal Catalysts (e.g., Rhenium(V) Complexes)
The allylation of this compound and its derivatives, mediated by transition metal catalysts, particularly rhenium(V) complexes, represents a significant advancement in controlling stereochemistry during the formation of C-glycosides. nih.govacs.org This method provides a powerful alternative to traditional Lewis acid-promoted reactions, offering high yields and stereoselectivities under mild conditions. acs.orgresearchgate.net The oxo-rhenium(V) complex, specifically Re(O)Cl₃(OPPh₃)(Me₂S), has been identified as a competent catalyst for these transformations. nih.govacs.org The reaction typically involves the coupling of a furanoside acetal with an allyltrimethylsilane (B147118) nucleophile. nih.gov
Catalytic Cycle and Intermediates
The catalytic cycle for the oxo-rhenium(V)-mediated allylation of this compound has been elucidated through density functional theory (DFT) calculations. nih.govacs.org The process is initiated by the formation of a catalytically active 12e⁻ Re-complex. nih.govacs.org This species is generated through the displacement of a dimethyl sulfide (Me₂S) ligand from the precursor rhenium complex, a step often facilitated by a cocatalyst. nih.govacs.org
The key steps of the catalytic cycle are as follows:
Coordination: The active rhenium species coordinates to the this compound substrate. DFT studies indicate that the substrate directs the aglycone oxygen atom of the methoxy group towards the rhenium center. nih.govacs.org
Allylation: The oxo-carbenium ion intermediate is then attacked by the allyltrimethylsilane nucleophile. nih.govacs.org This step governs the stereochemical outcome of the reaction.
Catalyst Regeneration: Following the nucleophilic attack, the product is released, and the active rhenium catalyst is regenerated to re-enter the catalytic cycle. acs.org
Natural population analysis has been used to study the charge stabilization on the oxygen and acetal carbon atoms throughout the formation of the oxo-carbenium ion and the subsequent allylation process. nih.govacs.org Puckering parameters have also been employed to track the structural modifications of the tetrahydrofuran ring during the catalytic cycle. nih.gov
Role of Cocatalysts (e.g., Cu(OTf)₂)
The presence of a cocatalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), is often crucial for the efficiency of the rhenium-catalyzed allylation. acs.orgnih.gov The primary role of the cocatalyst is to facilitate the displacement of the dimethyl sulfide (Me₂S) ligand from the rhenium complex, thereby generating the more reactive and oxophilic 12e⁻ active species. acs.orgacs.org This is attributed to the high thiophilicity (affinity for sulfur) of the cocatalyst. acs.orgresearchgate.net
Computational studies have shown that the displacement of Me₂S from the rhenium complex by Cu(OTf)₂ has a lower activation energy compared to the uncatalyzed pathway, making the formation of the active catalyst more favorable. nih.govacs.org The effectiveness of different cocatalysts has been investigated, with Cu(OTf)₂ showing high efficiency at low catalyst loadings (e.g., 5 mol %). acs.orgnih.gov Other metal salts, like CoCl₂, have also been shown to promote the reaction, albeit with slightly lower yields. acs.orgnih.gov It is important to note that the cocatalyst itself can be a Lewis acid, but control experiments have shown that in the presence of Me₂S, cocatalysts like Cu(OTf)₂ can lead to decomposition of the starting material, while CoCl₂ is inactive, highlighting the specific role of the rhenium catalyst in the desired transformation. acs.orgnih.gov
Table 1: Effect of Cocatalyst on Rhenium-Catalyzed Allylation
| Entry | Rhenium Catalyst (mol %) | Cocatalyst | Cocatalyst Loading (mol %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 15 | - | - | Low | acs.org |
| 2 | 15 | Cu(OTf)₂ | 5 | 92 | acs.orgnih.gov |
| 3 | 15 | Cu(OTf)₂ | 15 | No Reaction | acs.orgnih.gov |
| 4 | 35 | CuI | 35 | Prompt Reaction | acs.orgnih.gov |
| 5 | 15 | CoCl₂ | 15 | 85 | acs.orgnih.gov |
Stereoselectivity in Allylation Reactions
A key feature of the rhenium(V)-catalyzed allylation of this compound derivatives is the high degree of stereoselectivity achieved, which is largely independent of the anomeric configuration of the starting acetal. nih.govacs.org The stereochemical outcome is primarily governed by the orientation of substituents on the tetrahydrofuran ring, particularly at the C-4 position. nih.gov
The observed stereoselectivity is consistent with the Woerpel model for nucleophilic additions to five-membered ring oxo-carbenium ions. acs.org This model predicts that the nucleophile will attack from the face opposite to the adjacent substituent to minimize steric interactions. DFT calculations have confirmed that the transition state leading to the cis product is lower in energy than the transition state leading to the trans product. nih.gov For example, in the allylation of a model system, the calculated energy difference between the two transition states was 1.9 kcal/mol, corresponding to a cis/trans product ratio of 95.9:4.1, which is in good agreement with experimental results. nih.govacs.org
The use of substituted allylsilanes also proceeds with high stereoselectivity. For instance, the reaction with methallyltrimethylsilane (B96022) can yield a 1,3-syn stereoselectivity of 95:5. acs.orgnih.gov This high level of stereocontrol makes this methodology particularly valuable for the synthesis of complex molecules containing substituted tetrahydrofuran moieties. nih.gov
Lewis Acid Catalyzed Ring-Opening/Cyclization Reactions
Lewis acid catalysis provides a versatile platform for the transformation of this compound derivatives into other valuable heterocyclic structures, such as γ-butyrolactones and cyclopropane derivatives. researchgate.netnih.gov By carefully selecting the Lewis acid and reaction conditions, the reaction pathway can be selectively directed towards either ring-opening/cyclization to form lactones or a formal [4+1]-cycloaddition to yield cyclopropanes. researchgate.netnih.govacs.org
Formation of γ-Butyrolactones
The Lewis acid-catalyzed reaction of this compound derivatives can lead to the formation of γ-butyrolactones through a ring-opening/cyclization sequence. researchgate.netnih.gov This transformation is a key step in the synthesis of lignan lactones, a class of compounds with interesting biological activities. researchgate.netnih.gov The reaction likely proceeds through the formation of an oxo-carbenium ion intermediate, similar to the allylation reactions, which then undergoes further reaction and cyclization to afford the γ-butyrolactone core. researchgate.netnih.gov The specific Lewis acid and reaction conditions are critical in favoring this pathway over competing reactions. researchgate.netnih.gov
Selective Formation of Cyclopropane Derivatives
Interestingly, from the same this compound substrates, a change in reaction conditions can lead to the selective formation of cyclopropane derivatives. researchgate.netnih.gov This demonstrates the tunable reactivity of these systems under Lewis acid catalysis. The formation of cyclopropanes from tetrahydrofuran derivatives is a less common transformation and likely involves a more complex mechanistic pathway. Donor-acceptor cyclopropanes are known to undergo ring-opening reactions catalyzed by Lewis acids, followed by cycloaddition reactions. uni-regensburg.denih.gov In this context, the this compound derivative can be considered a precursor that, under specific Lewis acidic conditions, rearranges to form a reactive intermediate capable of undergoing cyclization to a cyclopropane ring. researchgate.netnih.gov The precise mechanism for this selective transformation warrants further investigation.
Transacetalization Reactions with Alcohols
Transacetalization is a fundamental reaction of acetals, including this compound, wherein the alkoxy group is exchanged for a different alcohol moiety. This process is typically catalyzed by acid and is driven by equilibrium. The reaction allows for the synthesis of various other 2-alkoxytetrahydrofurans from the parent methoxy derivative.
The mechanism for the acid-catalyzed transacetalization of this compound proceeds through the formation of a key intermediate, the oxocarbenium ion. The established steps are as follows:
Protonation: An acid catalyst protonates the oxygen atom of the methoxy group in this compound. This conversion of the methoxy group into a better leaving group, methanol, is a crucial initial step.
Formation of the Oxocarbenium Ion: The protonated intermediate undergoes the elimination of a molecule of methanol. This results in the formation of a five-membered ring oxocarbenium ion, which is stabilized by resonance.
Nucleophilic Attack: A molecule of the new alcohol (R'OH) acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the new 2-alkoxytetrahydrofuran product.
Since all steps in this mechanism are reversible, the reaction's direction can be controlled by the reaction conditions. pressbooks.pub Using a large excess of the reactant alcohol or removing the methanol byproduct as it forms will shift the equilibrium toward the desired product, in accordance with Le Châtelier's principle. pressbooks.pub While Brønsted acids like hydrochloric acid or sulfuric acid are common catalysts, Lewis acids can also be employed. For instance, the related compound 2-ethoxytetrahydrofuran undergoes transacetalization with various alcohols using iron(III) perchlorate (B79767) as a catalyst.
Table 1: Mechanistic Steps of Transacetalization
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of the methoxy group | Protonated this compound |
| 2 | Elimination of methanol | Oxocarbenium ion |
| 3 | Nucleophilic attack by new alcohol (R'-OH) | Protonated new acetal |
| 4 | Deprotonation | New 2-alkoxytetrahydrofuran |
Other Reaction Pathways
Derivatization is the process of chemically modifying a compound to produce a new substance with properties suitable for a specific application, such as enhancing detectability for analysis or creating novel bioactive molecules. journalajacr.comresearchgate.net this compound serves as a versatile precursor for the synthesis of a wide range of derivatives.
In the field of medicinal chemistry, this compound is a key building block for creating complex molecules with potential therapeutic value. Research has shown its use in the synthesis of 3-(this compound-2-yl)pyrazoles, which have been identified as a novel class of potent and selective cyclooxygenase-2 (COX-2) inhibitors. thegoodscentscompany.com Furthermore, a patent has detailed the synthesis of numerous amide derivatives, such as N-(10H-phenothiazin-2-ylcarbonyl)-L-leucyl-L-leucyl-N1-[(3S)-2-methoxytetrahydrofuran-3-yl]-L-leucinamide, for use as medicaments. google.com
In synthetic organic chemistry, this compound derivatives are important intermediates. Lewis acid-catalyzed reactions of 2-methoxy-4-benzyltetrahydrofuran derivatives can lead to the efficient synthesis of lignan lactones. acs.org It is also used in palladium-catalyzed reactions with arenediazonium salts to produce 4-aryl-2-methoxytetrahydrofurans, which are intermediates for β-aryl-γ-butyrolactones. thieme-connect.com
Table 2: Examples of this compound Derivatization
| Derivative Class | Reagents/Conditions | Application/Significance | Reference(s) |
|---|---|---|---|
| Pyrazole (B372694) Derivatives | Synthesis from 2-MTHF | Potent and selective COX-2 inhibitors | thegoodscentscompany.com |
| Complex Amides | Peptide coupling | Potential medicaments | google.com |
| Lignan Lactones | Lewis acid catalysis | Synthesis of natural products | acs.org |
| 4-Aryl-2-methoxytetrahydrofurans | Pd(OAc)₂, Arenediazonium salts | Intermediates for γ-butyrolactones | thieme-connect.com |
The hydrolysis of this compound is the reverse reaction of its formation from the corresponding hemiacetal. This reaction involves the cleavage of the acetal group by water, typically under acidic conditions, to yield 2-hydroxytetrahydrofuran (B17549) (a cyclic hemiacetal) and methanol. pressbooks.pub
The mechanism of acid-catalyzed hydrolysis mirrors the reverse of acetal formation:
Protonation: The reaction begins with the protonation of the methoxy group's oxygen atom by an acid catalyst (e.g., H₃O⁺). pressbooks.pub
Leaving Group Departure: The C-O bond cleaves, and a molecule of methanol departs. This step is facilitated by the stability of the resulting resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation of the oxocarbenium ion.
Deprotonation: A final deprotonation step, usually by another water molecule or a weak base, yields the neutral 2-hydroxytetrahydrofuran and regenerates the acid catalyst.
This conversion is an equilibrium process. To favor the hydrolysis products, a large excess of water is used. pressbooks.pub The product, 2-hydroxytetrahydrofuran, exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The interconversion between this compound derivatives and their corresponding 2-hydroxytetrahydrofuran forms is a documented transformation in medicinal chemistry, for example in the context of phenothiazine (B1677639) derivatives. google.com Additionally, 2-hydroxytetrahydrofuran has been observed as a product in the photocatalytic oxidation of tetrahydrofuran. researchgate.net It is also a model compound used in computational studies of nucleic acids to represent the ribose sugar. nih.gov
The Role of 2 Methoxytetrahydrofuran As a Precursor and Intermediate
In the realm of chemical synthesis, a precursor is a compound that partakes in a chemical reaction to yield another compound. wikipedia.org 2-Methoxytetrahydrofuran serves as a crucial precursor and intermediate in a variety of organic transformations. ontosight.ai Its utility stems from its structure as a cyclic acetal (B89532), which can be strategically manipulated to form other functional groups and molecular frameworks. vaia.com
One of the notable applications of this compound is in the synthesis of pyrazole (B372694) derivatives. researchgate.net Research has demonstrated its use in creating novel 3-(this compound-2-yl)pyrazoles, which have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net Additionally, it has been employed in the preparation of N-substituted 2-(pyrazol-4-yl)ethanols through a recyclization reaction with hydrazines. enamine.net
The compound also plays a role in the synthesis of other heterocyclic systems and functionalized open-chain compounds. For instance, the reductive cleavage of this compound and its derivatives has been studied to understand the influence of substituents on the reaction pathway, leading to either ring opening or cleavage of the exocyclic methoxy (B1213986) group. loewenlabs.com
Furthermore, various methods have been developed for the synthesis of this compound itself, highlighting its importance as a building block. A two-step synthesis starting from dihydropyran via ozonolysis has been reported. researchgate.netcdnsciencepub.com Another approach involves the acid-catalyzed reaction of 4-hydroxybutanal with methanol (B129727), where the hydroxyl group first forms a cyclic hemiacetal with the aldehyde, which then reacts with methanol to produce the final product. vaia.com
Overview of Research Trajectories for 2 Methoxytetrahydrofuran
Current and future research involving 2-Methoxytetrahydrofuran is multifaceted, primarily focusing on its application as a versatile synthetic intermediate. The exploration of its derivatives continues to be a significant area of investigation, particularly in the field of medicinal chemistry. The synthesis of novel compounds with potential biological activity, such as the aforementioned COX-2 inhibitors, remains a key research direction. researchgate.net
Moreover, the development of more efficient and stereoselective methods for the synthesis of this compound and its substituted analogs is an ongoing pursuit. This includes the use of various catalytic systems and starting materials to improve yields and control the stereochemistry of the resulting products. researchgate.net The ability to introduce substituents at specific positions on the tetrahydrofuran (B95107) ring is crucial for creating a diverse range of molecules for various applications. loewenlabs.com
The study of the reaction mechanisms involving this compound is another important research trajectory. A deeper understanding of how this compound behaves in different chemical environments allows for its more effective use in designing complex synthetic routes. loewenlabs.com This includes investigating the factors that influence the regioselectivity of its reactions, such as the nature of the reagents and the presence of substituents. loewenlabs.com
Below is a table summarizing the physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Boiling Point | ~87°C |
| Density | ~0.886 g/mL at 20°C |
| Solubility in Water | Slightly soluble |
Note: The exact values for some properties may vary slightly depending on the source. ontosight.ai
The following table outlines some of the key reactions involving this compound:
| Reaction Type | Reagents | Products |
| Oxidation | Potassium permanganate, Chromium trioxide | Aldehydes, Carboxylic acids |
| Reduction | Hydrogen gas with metal catalyst | Tetrahydrofuran derivatives |
| Substitution | Grignard reagents (e.g., ethylmagnesium bromide) | 2-substituted tetrahydrofurans |
| Recyclization | Hydrazines | Pyrazole (B372694) derivatives |
This table provides a general overview of the types of reactions this compound can undergo. enamine.net
This article details the chemical synthesis of this compound, a significant compound in organic chemistry. It explores a range of synthetic methodologies, from established traditional routes to more contemporary and environmentally conscious "green" approaches. The content is structured to provide a thorough understanding of the scientific principles and practical applications of each method, supported by detailed research findings and data.
Computational Chemistry and Spectroscopic Investigations of 2 Methoxytetrahydrofuran Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic molecules like 2-methoxytetrahydrofuran. openaccessjournals.comrsc.org By modeling the electronic structure, DFT calculations can elucidate complex reaction pathways, predict the stability of intermediates and transition states, and explain the origins of selectivity. rsc.orgsemanticscholar.orgpku.edu.cndntb.gov.ua
Energy profiles, often called reaction coordinate diagrams, are powerful theoretical tools for visualizing the energetic landscape of a chemical reaction. chemguide.co.ukwikipedia.org For reactions involving this compound, DFT calculations can map the potential energy surface, identifying the lowest energy path from reactants to products. wikipedia.org
Key features of these profiles include:
Intermediates: Local energy minima along the reaction pathway, representing transient species that have a finite, albeit short, lifetime. chemguide.co.uk In reactions such as cycloadditions involving furan (B31954) derivatives, zwitterionic intermediates have been identified through DFT calculations.
Transition States (TS): Energy maxima that represent the highest energy barrier that must be overcome for a reaction to proceed. chemguide.co.uk The structure of the transition state is critical for understanding the reaction mechanism, as it represents the point of bond-making and bond-breaking. chemguide.co.uk The energy difference between the reactants and the transition state is the activation energy (ΔG≠), which determines the reaction rate. wikipedia.org
For example, in a hypothetical ring-opening reaction of this compound, DFT would be used to calculate the energies of the starting material, the transition state where the C-O bond is partially broken, and the final ring-opened product. The resulting energy profile would reveal the kinetic feasibility of the reaction.
Table 1: Hypothetical DFT-Calculated Energy Parameters for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) | Activation Energy (ΔG≠) (kcal/mol) |
|---|---|---|---|
| Reactant | This compound | 0.0 | - |
| Transition State 1 (TS1) | Initial bond cleavage | +25.4 | 25.4 |
| Intermediate | Zwitterionic species | +15.2 | - |
| Transition State 2 (TS2) | Rearrangement | +20.1 | 4.9 (from Intermediate) |
| Product | Final product | -10.5 | - |
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among atoms in a molecule. researchgate.netresearchgate.net Unlike other methods like Mulliken population analysis, NPA is known for its numerical stability and its ability to provide a more chemically intuitive description of atomic charges and orbital populations, especially in molecules with significant ionic character. researchgate.netresearchgate.net
In the context of this compound reaction mechanisms, NPA is invaluable for understanding charge stabilization in intermediates and transition states. By calculating the "natural charges" on each atom, researchers can:
Identify centers of positive (electrophilic) and negative (nucleophilic) charge.
Analyze how charge is delocalized or stabilized during a reaction.
Quantify the transfer of electron density as new bonds are formed and old ones are broken.
For instance, in a reaction proceeding through a zwitterionic intermediate, NPA would quantify the positive charge on one part of the molecule and the negative charge on another, providing insight into how the solvent or substituents might stabilize these charges and influence the reaction's outcome.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges for a Reaction Intermediate
| Atom | Reactant (2-MTHF) | Transition State | Zwitterionic Intermediate |
|---|---|---|---|
| O1 (Ring Oxygen) | -0.55 | -0.72 | -0.85 |
| C2 (Anomeric Carbon) | +0.30 | +0.55 | +0.91 |
| O-Me (Methoxy Oxygen) | -0.51 | -0.48 | -0.45 |
| C-Me (Methoxy Carbon) | -0.18 | -0.16 | -0.15 |
Many chemical reactions involving chiral molecules like this compound can lead to multiple stereoisomeric products. Computational chemistry provides a powerful tool for predicting and rationalizing the stereochemical outcome of these reactions. DFT can be used to model the transition states leading to different stereoisomers (enantiomers or diastereomers).
The stereoselectivity of a reaction is determined by the difference in the activation energies of the competing diastereomeric transition states. According to transition state theory, the lower the energy of a transition state, the faster the reaction pathway. Therefore, the product ratio can be predicted from the calculated energy difference (ΔΔG≠).
Studies on stereospecific cross-coupling reactions of substituted tetrahydrofurans have shown that the stereochemical information from the starting material can be effectively transferred to the product. acs.org For example, the coupling of a trans-2,4-disubstituted tetrahydrofuran (B95107) yields an anti-acyclic product, while the corresponding cis-tetrahydrofuran yields the syn-product, demonstrating a high degree of stereospecificity. acs.org DFT calculations can model the respective transition states to explain why one stereochemical pathway is favored over another, providing insights into the non-covalent interactions that dictate the stereochemical course of the reaction.
The five-membered tetrahydrofuran ring is not planar and exists in a range of puckered conformations. The specific conformation can significantly influence the molecule's reactivity. The Cremer-Pople puckering parameters provide a quantitative description of the three-dimensional shape of a five-membered ring. smu.edu
The two primary Cremer-Pople parameters for a five-membered ring are:
q₂ (Puckering Amplitude): This value indicates the extent of puckering or deviation from planarity. A value of q₂ = 0 corresponds to a perfectly planar ring.
φ₂ (Phase Angle): This angle describes the type of puckering. For a five-membered ring like tetrahydrofuran, φ₂ values correspond to either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation. smu.edu There are 10 distinct envelope and 10 twist conformations along the pseudorotational pathway. smu.edu
DFT calculations can be used to explore the conformational landscape of this compound and its derivatives. By calculating the relative energies of different conformers (e.g., envelope vs. twist, and the positioning of the methoxy (B1213986) group), the most stable ground-state conformation can be identified. This analysis is crucial because the reactant's conformation often dictates its preferred mode of reaction and the stereochemical outcome.
Advanced Spectroscopic Characterization of Reaction Intermediates
While computational methods provide theoretical predictions of reaction pathways and intermediates, spectroscopic techniques offer direct experimental evidence of these transient species.
In situ (in the reaction mixture) Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-invasive techniques for real-time monitoring of chemical reactions. mt.comclairet.co.ukmt.com These methods provide a molecular "fingerprint" by probing the vibrational modes of molecules. mt.com By tracking changes in the spectra over time, one can monitor the consumption of reactants, the formation of products, and, crucially, the appearance and disappearance of reaction intermediates. mt.com
FTIR Spectroscopy: This technique is particularly sensitive to polar functional groups with strong dipole moment changes during vibration, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O). clairet.co.uk
Raman Spectroscopy: This method excels at detecting vibrations of non-polar or symmetric bonds, such as carbon-carbon double or triple bonds and disulfide linkages. clairet.co.uk It is often complementary to FTIR. clairet.co.uk
In the study of this compound reactivity, an in situ probe could be inserted into the reaction vessel. As the reaction proceeds, spectra are collected continuously. The appearance of new absorption bands that rise and then fall in intensity over the course of the reaction is strong evidence for the formation of a transient intermediate. researchgate.net This experimental data can then be compared with computationally predicted vibrational frequencies for proposed intermediates to confirm their identity and validate the predicted reaction mechanism.
Table 3: Hypothetical Vibrational Frequencies for Monitoring a Reaction of this compound
| Species | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Observation |
|---|---|---|---|---|
| 2-MTHF (Reactant) | C-O-C stretch (ring) | FTIR/Raman | ~1080 | Decreases over time |
| Intermediate | C=O stretch | FTIR | ~1725 | Appears, then disappears |
| Intermediate | C=C stretch | Raman | ~1650 | Appears, then disappears |
| Product | O-H stretch | FTIR | ~3400 (broad) | Increases over time |
Time-Resolved UV-Visible Absorption and Emission Spectroscopy
Time-resolved ultraviolet-visible (UV-Vis) absorption and emission spectroscopy are powerful techniques for studying the kinetics and mechanisms of fast chemical reactions involving this compound. These methods allow for the detection and characterization of transient intermediates, such as excited states and reaction intermediates, which have lifetimes on the order of femtoseconds to seconds.
In a typical time-resolved absorption spectroscopy experiment, a short pulse of light (the pump pulse) is used to initiate a photochemical reaction involving this compound. A second, weaker pulse of light (the probe pulse) with a broad spectral range is passed through the sample at a specific time delay after the pump pulse. The absorption of the probe pulse by the transient species is measured, providing a snapshot of the absorption spectrum of the intermediates at that moment in time. By varying the time delay between the pump and probe pulses, the temporal evolution of the transient species can be monitored, providing insights into their formation and decay kinetics.
For instance, in the study of photochemical reactions of this compound, time-resolved UV-Vis spectroscopy could be employed to observe the formation and decay of potential intermediates like radicals or ionic species. The analysis of the transient absorption spectra can help in identifying these species based on their characteristic absorption bands.
Time-resolved emission spectroscopy, on the other hand, monitors the fluorescence or phosphorescence of excited states of this compound or its reaction products. By measuring the decay of the emission intensity over time, the lifetimes of the excited states can be determined. This information is crucial for understanding the photophysical processes that compete with the chemical reaction, such as fluorescence and intersystem crossing.
While specific time-resolved UV-Vis studies on this compound are not abundant in the literature, the principles of the technique have been widely applied to study the photochemistry of other organic molecules, providing a framework for its potential application to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed mechanistic elucidation of reactions involving this compound. It provides valuable information about the structure, conformation, and connectivity of molecules in solution, allowing for the unambiguous identification of reactants, products, and stable intermediates.
High-resolution NMR techniques, such as ¹H and ¹³C NMR, are routinely used to characterize the final products of a reaction, confirming their structure and stereochemistry. For mechanistic studies, more advanced NMR techniques are employed. For example, in situ NMR monitoring, where spectra are recorded directly as the reaction proceeds, allows for the observation of the formation of intermediates and the determination of reaction kinetics by following the concentration changes of various species over time. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons in intermediates and products, which is crucial for their structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of different nuclei, which is valuable for determining the stereochemistry of reaction products.
While detailed mechanistic studies of this compound using NMR are not extensively documented, research on the closely related compound tetrahydrofuran (THF) provides insight into the power of this technique. For instance, a detailed analysis of the ¹H and ¹³C NMR spectra of tetrahydrofuran-2-¹³C has allowed for the precise determination of spin-spin coupling constants. researchgate.net This type of data is fundamental for understanding the conformational behavior of the tetrahydrofuran ring system, a key aspect in elucidating the stereochemical course of its reactions. researchgate.net
| NMR Parameter | Information Gained | Relevance to Mechanistic Elucidation |
| Chemical Shift (δ) | Electronic environment of the nucleus | Identification of functional groups and changes during the reaction |
| Spin-Spin Coupling (J) | Connectivity of atoms | Elucidation of molecular structure and conformation of intermediates and products |
| Nuclear Overhauser Effect (NOE) | Spatial proximity of nuclei | Determination of stereochemistry and conformation |
| Relaxation Times (T1, T2) | Molecular dynamics and intermolecular interactions | Insights into the mobility of different parts of a molecule and interactions with other species in solution |
By applying these NMR methodologies, it is possible to gain a comprehensive understanding of the reaction pathways of this compound, including the identification of key intermediates and the determination of the stereochemical outcome of the reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of the reactivity of this compound, EPR is the primary tool for identifying and studying the structure and kinetics of any radical intermediates that may be formed during a reaction.
Radical intermediates are often highly reactive and short-lived. Direct detection by EPR is possible if the concentration of the radical is sufficiently high. The EPR spectrum of a radical provides a unique fingerprint, with the g-factor and hyperfine coupling constants giving detailed information about the electronic structure and the identity of the radical species. nih.gov
For instance, studies on the radical cation of the parent compound, tetrahydrofuran ([²H₈]THF)⁺•, have been successfully conducted using EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopy. rsc.org These studies have provided detailed information on the hyperfine splittings, which are crucial for understanding the structure and dynamics of this radical cation. rsc.org Similar approaches could be applied to identify and characterize radical intermediates derived from this compound.
In many cases, the concentration of radical intermediates is too low for direct detection. In such situations, a technique called spin trapping is employed. nih.gov A spin trap is a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical adduct that can be readily detected and characterized by EPR. mdpi.com The hyperfine coupling constants of the spin adduct provide information about the structure of the original, short-lived radical.
| Spin Trap | Typical Radical Trapped | Characteristics of EPR Spectrum |
| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Oxygen- and carbon-centered radicals | Distinctive hyperfine splitting patterns for different radical adducts |
| Phenyl N-tert-butylnitrone (PBN) | Carbon-centered radicals | Provides information on the type of carbon-centered radical |
The application of EPR spectroscopy, either through direct detection or spin trapping, is essential for confirming the involvement of radical pathways in reactions of this compound and for obtaining crucial structural information about the radical intermediates involved.
Applications of 2 Methoxytetrahydrofuran in Complex Molecule Synthesis
As a Chiral Auxiliary or Building Block in Stereoselective Synthesis
The tetrahydrofuran (B95107) motif is a core structure in numerous biologically active compounds. 2-Methoxytetrahydrofuran, as a functionalized derivative, provides a strategic entry point for stereoselective syntheses. It can act as a precursor to cyclic oxocarbenium ions, which can then undergo stereocontrolled nucleophilic attack. acs.orgnih.gov Computational studies using this compound as a model substrate have been employed to understand the mechanism and stereoselectivity of reactions such as the oxo-rhenium-mediated allylation of furanosides. acs.orgnih.gov Furthermore, its role as a chiral building block is evident in its use for the enantiomeric analysis of synthons and catalysts via gas chromatography on specialized chiral phases. sigmaaldrich.com
While specific examples detailing the use of this compound in the broader class of furanolignans are not extensively documented in the surveyed literature, its application in the closely related subclass of lignan (B3055560) lactones is well-established. This suggests its potential as a key synthetic precursor for various furan-containing natural products.
A significant application of this compound derivatives is in the efficient synthesis of lignan lactones. acs.org Research has demonstrated a concise, three-component coupling strategy where a key step involves the Lewis acid-catalyzed ring-opening and subsequent cyclization of 2-methoxy-4-benzyltetrahydrofuran derivatives. acs.orgacs.org This transformation selectively yields γ-butyrolactones, which are the core structures of many lignan lactones. acs.orgsemanticscholar.org This methodology provides a powerful and efficient route to this important class of natural products. acs.org
This compound is a valuable precursor for constructing complex oxygenated heterocyclic systems found in various bioactive molecules. For instance, in the synthesis of the 2,7-dioxabicyclo[3.2.1]octan-3-one core of the Golgi-modifying natural product macfarlandin E, a key intermediate is a this compound dimethylacetal. nih.gov This highlights its utility in building complex bicyclic ketal systems. Additionally, the compound has been utilized in methodologies relevant to C-glycosylation, a crucial transformation for creating stable analogs of natural glycosides with significant therapeutic potential. researchgate.net
The this compound moiety has been incorporated as a key structural unit or intermediate in the total synthesis of several complex natural products.
Ginkgolides: In the retrosynthetic analysis for the formidable synthesis of ginkgolides, the D-ring of the target molecule was envisioned as being constructed from a this compound system. github.io
Hopeanol (B1258078): Synthetic studies toward the natural product hopeanol involved the preparation of tert-butyl 2-(this compound-2-yl)acetate as a building block. sfu.ca
Macfarlandin E: As mentioned previously, the synthesis of the core dioxabicyclic structure of macfarlandin E proceeds through a this compound intermediate. nih.gov
Bilobalide: An advanced tetracyclic intermediate containing two distinct this compound moieties was used in an ingenious synthetic strategy toward bilobalide. ethernet.edu.et
Unnamed Intermediate: A total synthesis effort produced the intermediate 2-(2-bromomethyl-2-methoxytetrahydrofuran-5-yl)-2-methyl-5-oxotetrahydrofuran, demonstrating its role in assembling densely functionalized molecules. epo.org
| Target Natural Product/Study | Role of this compound | Reference |
|---|---|---|
| Ginkgolides | Key structural unit in retrosynthetic analysis for D-ring construction | github.io |
| Hopeanol | Precursor to intermediate tert-butyl 2-(this compound-2-yl)acetate | sfu.ca |
| Macfarlandin E | Intermediate in the synthesis of the 2,7-dioxabicyclo[3.2.1]octan-3-one core | nih.gov |
| Bilobalide | Incorporated as two distinct moieties in a tetracyclic intermediate | ethernet.edu.et |
In the Synthesis of Pharmaceutical Intermediates
Beyond natural product synthesis, this compound is a precursor for pharmaceutically active compounds. It can be used as an alternative to 2-acetoxytetrahydrofuran in the synthesis of Thf-FU, also known as Tegafur. researchgate.net Tegafur is an oral prodrug of the chemotherapeutic agent 5-fluorouracil, widely used in cancer treatment. researchgate.net
A notable application of this compound is in the creation of novel selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. nih.gov A series of 3-(this compound-2-yl)pyrazoles has been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.govdntb.gov.ua This work identified potent and highly selective COX-2 inhibitors, demonstrating that the this compound moiety can be successfully incorporated into pharmacophores to achieve desirable biological activity. nih.gov The compound 5-(4-methanesulfonylphenyl)-3-(this compound-2-yl)-1-p-tolyl-1H-pyrazole, in particular, showed potent and selective inhibition of COX-2 over COX-1. nih.gov
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| 5-(4-methanesulfonylphenyl)-3-(this compound-2-yl)-1-p-tolyl-1H-pyrazole | >100 | 1.2 | nih.gov |
Synthesis of Furanoside Derivatives
The chemical compound this compound and its substituted analogues serve as crucial precursors in the stereoselective synthesis of complex furanoside derivatives. These structures are valuable building blocks for various biologically significant molecules, including C-nucleosides. nih.govbeilstein-journals.org A significant advancement in this area involves a novel methodology utilizing an oxo-rhenium catalyst for the anomeric carbon functionalization of furanoside systems. nih.govacs.org This method employs commercially available O-methoxy acetals of tetrahydrofuran as stable starting materials. nih.govacs.org
The core of this transformation is the generation of an oxocarbenium ion intermediate from the this compound moiety. nih.govnih.gov This is achieved by activating the glycosyl donor with a catalytic system typically composed of a stable, easy-to-handle Rhenium(V) complex, such as Re(O)Cl₃(OPPh₃)(Me₂S), in conjunction with a co-catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.govacs.org The highly electrophilic oxocarbenium ion then readily reacts with a diverse array of nucleophiles. acs.orgnih.gov
This catalytic approach is noted for its broad substrate scope, accommodating a wide range of nucleophiles. These include:
Carbon Nucleophiles: Allylsilanes, enol ethers, and electron-rich aromatics. nih.gov
Heteroatom Nucleophiles: Sulfur, nitrogen, and hydride donors. nih.gov
A key feature of this rhenium-catalyzed glycosylation is the high degree of stereocontrol. The observed stereoselectivities predominantly follow the Woerpel model, leading to the formation of 1,3-cis-1,4-trans furanoside systems. nih.govacs.org However, a deviation from this model is observed when using electron-rich aromatic C-nucleophiles. In these cases, an equilibration at the anomeric center results in the selective formation of 1,3-trans-1,4-cis systems, a result that has been rationalized through density functional theory calculations. nih.gov The versatility of this method has been demonstrated in its application to other heterocyclic systems, such as dihydroisobenzofuran, pyrrolidine, and oxazolidine, which also form reactive oxocarbenium ions under the catalytic conditions. nih.gov
The table below summarizes representative examples of this rhenium-catalyzed functionalization.
| Furanoside Substrate | Nucleophile | Product Stereochemistry | Yield (%) | Reference |
| Substituted O-methyl furanoside | Allyltrimethylsilane (B147118) | 1,3-cis-1,4-trans | High | nih.govacs.org |
| Substituted O-methyl furanoside | Anisole | 1,3-trans-1,4-cis | High | nih.govacs.org |
| Substituted O-methyl furanoside | 1,3-Benzodioxole | 1,3-trans-1,4-cis | High | nih.govacs.org |
| Substituted O-methyl furanoside | Furan (B31954) | 1,3-trans-1,4-cis | High | nih.govacs.org |
| (4S)-4-benzyl-2-methoxy-3-tosyl-1,3-oxazolidine | Allyltrimethylsilane | 2,4-cis | 63 | nih.gov |
As a Reactant and Solvent in Organic Synthesis
As a Reactant:
This compound and its derivatives are valuable reactants in organic synthesis, primarily functioning as glycosyl donors for the formation of new carbon-carbon and carbon-heteroatom bonds at the anomeric center. As detailed in the synthesis of furanoside derivatives (Section 5.2.2), the 2-methoxy group serves as a latent leaving group. Upon activation with a Lewis acid catalyst, such as a Rhenium(V) complex, it facilitates the formation of a key oxocarbenium ion intermediate. nih.govacs.org This highly reactive electrophile is central to glycosylation reactions, enabling the construction of complex glycosidic linkages that are fundamental to many natural products and pharmaceuticals. nih.govacs.org
Beyond its role as a glycosyl donor, substituted 2-methoxytetrahydrofurans can undergo alternative transformations. Research has shown that 2-methoxy-4-benzyltetrahydrofuran derivatives can be selectively transformed into either γ-butyrolactone or cyclopropane (B1198618) products through catalysis by a Lewis acid. thegoodscentscompany.com This highlights the utility of the this compound scaffold as a reactant that can be directed toward different synthetic outcomes based on the reaction conditions.
As a Solvent:
While the structurally similar compound 2-methyltetrahydrofuran (B130290) (2-MeTHF) is widely recognized and used as a green, bio-based solvent alternative to tetrahydrofuran (THF) in numerous organic reactions, particularly in organometallic chemistry, a review of the scientific literature indicates that this compound is not commonly employed as a reaction solvent. chempoint.comnsf.govresearchgate.netnih.gov Its primary role is that of a reactant or a synthetic intermediate.
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | nih.gov |
| Molecular Weight | 102.13 g/mol | nih.gov |
| Boiling Point | 112.0 °C (estimated) | thegoodscentscompany.com |
| Flash Point | 7.8 °C (estimated) | thegoodscentscompany.com |
| logP (o/w) | -0.400 (estimated) | thegoodscentscompany.com |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Topological Polar Surface Area | 18.5 Ų | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for 2-Methoxytetrahydrofuran Transformations
The development of efficient and selective catalytic systems is paramount for unlocking the synthetic potential of 2-MeO-THF. Future research should focus on designing catalysts for specific transformations, drawing inspiration from related furan (B31954) derivatives. For instance, the catalytic hydrodeoxygenation and hydrogenation of furfural (B47365) to 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been extensively studied, employing various metal-supported catalysts. nih.gov Similar strategies could be adapted for the selective transformation of 2-MeO-THF.
Key areas for investigation include:
Selective C-O Bond Cleavage: Developing catalysts that can selectively cleave the methoxy (B1213986) group or the ether bond within the tetrahydrofuran (B95107) ring would open up pathways to a variety of functionalized products.
Ring-Opening Polymerization: While the related 2-MeTHF is known to be difficult to polymerize directly, the development of novel catalysts could enable the ring-opening polymerization of 2-MeO-THF to produce new polyether materials. rsc.org
Functional Group Interconversion: Catalytic systems for the conversion of the methoxy group into other functionalities (e.g., amines, halides) would significantly broaden the synthetic utility of 2-MeO-THF as an intermediate.
The table below summarizes potential catalytic approaches based on analogous transformations of related compounds.
| Transformation | Potential Catalyst Type | Reference Compound |
| Hydrodeoxygenation | Supported noble metals (e.g., Pd, Pt, Ru on carbon) | Furfural to 2-MeTHF nih.gov |
| Hydrogenolysis | Bimetallic catalysts | Levulinic Acid to 2-MeTHF nih.gov |
| Ring-Opening Copolymerization | Lewis and Brønsted acids (e.g., BF3·OEt2, H3PW12O40) | 2-MeTHF with propylene (B89431) oxide acs.org |
| Cationic Ring-Opening Copolymerization | Scandium triflate (Sc(OTf)3) | 2-MeTHF with β-butyrolactone rsc.org |
Exploration of Green Chemistry Principles in New Reaction Design
The principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.eduorganic-chemistry.orgsigmaaldrich.comacs.org 2-MeO-THF, being derivable from renewable resources, is inherently aligned with these principles. Future research should aim to integrate green chemistry concepts into all aspects of its synthesis and application.
Key considerations include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. sigmaaldrich.com
Use of Renewable Feedstocks: Investigating and optimizing the synthesis of 2-MeO-THF from biomass-derived precursors. researchgate.net
Safer Solvents and Auxiliaries: Promoting the use of 2-MeO-THF as a green solvent alternative to more hazardous conventional solvents. Its properties, similar to 2-MeTHF, suggest it could be a viable replacement in various applications. researchgate.netingentaconnect.comresearchgate.net
Catalysis: Prioritizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. sigmaaldrich.com
The following table outlines how the twelve principles of green chemistry can be applied to the lifecycle of 2-MeO-THF.
| Principle of Green Chemistry | Application to this compound |
| Prevention | Designing synthetic routes with minimal by-product formation. |
| Atom Economy | Optimizing reactions to incorporate the maximum number of atoms from reactants into the product. |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and reaction conditions for its synthesis and transformations. |
| Designing Safer Chemicals | Exploring derivatives of 2-MeO-THF with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Employing 2-MeO-THF as a bio-based, safer alternative to conventional solvents. |
| Design for Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Sourcing starting materials for 2-MeO-THF synthesis from biomass. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in its synthetic applications. |
| Catalysis | Using highly selective and recyclable catalysts in its transformations. |
| Design for Degradation | Investigating the biodegradability of 2-MeO-THF and its derivatives. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Advanced Mechanistic Studies using Integrated Computational and Spectroscopic Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new transformations. The integration of computational chemistry and advanced spectroscopic techniques offers a powerful approach to elucidating the intricate details of chemical reactions involving 2-MeO-THF.
Future research in this area should focus on:
Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, transition states, and intermediate structures. nih.govresearchgate.net This can provide insights into reaction kinetics and thermodynamics, guiding the rational design of catalysts and reaction conditions. For instance, DFT calculations have been used to verify the possibility of copolymerization of 2-MeTHF with β-butyrolactone. rsc.org
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and FT-IR, to monitor reaction progress and identify transient intermediates. researchgate.net These experimental data can be used to validate and refine computational models.
Combined Approaches: The synergy between computational and spectroscopic methods can provide a comprehensive understanding of reaction mechanisms. For example, computational spectroscopy can aid in the interpretation of complex experimental spectra. chimia.chnsf.gov
The table below presents a potential integrated approach for studying a hypothetical catalytic transformation of 2-MeO-THF.
| Stage of Investigation | Computational Approach | Spectroscopic Technique |
| Initial Exploration | DFT calculations to map potential energy surfaces of different reaction pathways. | NMR and Mass Spectrometry to characterize starting materials and final products. |
| Transition State Analysis | Calculation of transition state geometries and activation energies. | Kinetic studies (e.g., using UV-Vis or NMR) to determine experimental activation parameters. |
| Intermediate Identification | Calculation of the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of potential intermediates. | In-situ spectroscopy (e.g., stopped-flow NMR, rapid-scan IR) to detect and characterize transient species. |
| Solvent Effects | Inclusion of solvent models in DFT calculations to understand the role of the reaction medium. | Solvatochromic studies using UV-Vis spectroscopy. |
Expansion of Applications in Asymmetric Synthesis and Drug Discovery
The tetrahydrofuran moiety is a common structural motif in many biologically active compounds and approved drugs. nih.gov The chiral nature of 2-MeO-THF makes it an attractive building block for the synthesis of enantiomerically pure pharmaceuticals.
Future research directions in this domain include:
Chiral Building Block: Utilizing enantiomerically pure 2-MeO-THF as a starting material for the asymmetric synthesis of complex molecules. This can involve diastereoselective reactions that take advantage of the existing stereocenter.
Asymmetric Catalysis: Developing asymmetric catalytic methods for the synthesis of chiral derivatives of 2-MeO-THF, which can then be used as key intermediates in drug synthesis. mdpi.comnsf.govnih.govresearchgate.net
Green Solvent in Pharmaceutical Processes: Exploring the use of 2-MeO-THF as a green solvent in various stages of drug discovery and development, from synthesis to purification. The successful application of 2-MeTHF as a sustainable alternative in reverse-phase HPLC for drug purification highlights the potential of its methoxy derivative. rsc.org
The following table lists some FDA-approved drugs containing a tetrahydrofuran ring, suggesting potential therapeutic areas where 2-MeO-THF derivatives could be explored.
| Drug Name | Therapeutic Area |
| Terazosin | Benign Prostatic Hyperplasia, Hypertension |
| Darunavir | HIV/AIDS |
| Brivaracetam | Epilepsy nih.gov |
| Levetiracetam | Epilepsy nih.gov |
Investigation of this compound in Materials Science
The potential of 2-MeO-THF as a monomer or a component in the synthesis of novel polymers and materials is a largely unexplored but promising area of research. Its bio-based origin makes it an attractive candidate for developing sustainable materials.
Future research should investigate:
Polymer Synthesis: As mentioned earlier, developing catalytic systems for the ring-opening polymerization of 2-MeO-THF could lead to the creation of new polyethers with unique properties. Additionally, its copolymerization with other monomers could result in materials with tailored characteristics. For example, co-oligomers of the related 2-MeTHF and propylene oxide have shown potential for use in bio-based adhesives. acs.org
Biodegradable Polymers: The presence of the ether linkage suggests that polymers derived from 2-MeO-THF could be susceptible to degradation, making them suitable for applications where biodegradability is desired. Copolymers of 2-MeTHF and β-butyrolactone have been shown to degrade completely under alkaline conditions. rsc.org
Functional Materials: Incorporating 2-MeO-THF into polymer backbones could impart specific functionalities, such as improved solvency or biocompatibility. Amphiphilic copolymers synthesized using 2-MeTHF as a green solvent have been formulated into nanoparticles for potential use as drug delivery vehicles. manchester.ac.uk
The table below highlights potential applications of 2-MeO-THF-based polymers in materials science, based on the properties of related polymers.
| Potential Polymer Type | Monomers | Potential Application |
| Polyether | This compound (homopolymer) | Specialty solvent, plasticizer |
| Copolyester-ether | This compound, β-butyrolactone | Biodegradable plastics, medical implants rsc.org |
| Copolyether | This compound, Propylene Oxide | Bio-based adhesives, coatings acs.org |
| Amphiphilic Block Copolymer | This compound-containing block | Nanomedicine, drug delivery manchester.ac.uk |
Q & A
Q. What analytical techniques optimize 2-MeTHF quantification in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
